molecular formula C10H15N5O2 . HCl B601342 Desacetyl famciclovir hydrochloride CAS No. 246021-75-0

Desacetyl famciclovir hydrochloride

Cat. No. B601342
CAS RN: 246021-75-0
M. Wt: 273.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetyl famciclovir hydrochloride is a metabolite of famciclovir . Famciclovir is an antiviral medicine used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles .

Scientific Research Applications

Management of Varicella-Zoster Virus Infections

Desacetyl famciclovir hydrochloride is used in the management of Varicella-Zoster Virus (VZV) infections . VZV, a common and ubiquitous human-restricted pathogen, causes a primary infection (varicella or chickenpox) followed by establishment of latency in sensory ganglia. The virus can reactivate, causing herpes zoster (HZ, shingles) and leading to significant morbidity .

Treatment of Herpes Simplex Virus Infections

The compound is used in the treatment of Herpes Simplex Virus (HSV) infections . HSV, better known as the virus family responsible for cold sores (HSV-1) and genital herpes (HSV-2), is one of the most widely distributed type of viruses among animals and humans .

Antiviral Chemotherapy

Desacetyl famciclovir hydrochloride is used in antiviral chemotherapy . It is a prodrug of Penciclovir (PCV), and along with Valaciclovir (VACV), these are currently the only therapies for both HSV-1 and HSV-2 available worldwide .

Crystal Structure Determination

The compound is used in crystal structure determination studies . Single-crystal and variable-temperature X-ray diffraction experiments using the commercially available anhydrous form of famciclovir were carried out .

Discovery of New Crystal Forms

Desacetyl famciclovir hydrochloride is used in the discovery of new crystal forms . These studies led to the discovery of a new crystal form of anhydrous famciclovir from powder data .

Development of Novel Anti-VZV Drugs

The compound is used in the development of novel anti-VZV drugs . The low efficacy of currently FDA-approved anti-VZV drugs in controlling HZ pain and post-herpetic neuralgia development, and the need of multiple dosing regimens requiring daily dose adaptation for patients with renal failure urges the development of novel anti-VZV drugs .

Mechanism of Action

Famciclovir is converted by first-pass metabolism to the antiviral drug penciclovir . Penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses .

Safety and Hazards

Famciclovir may cause serious side effects such as confusion, kidney problems, headache, and nausea . It may also cause serious eye irritation and may damage fertility or the unborn child .

properties

IUPAC Name

2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHOBPSIGLPJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetyl famciclovir hydrochloride

CAS RN

246021-75-0
Record name Desacetyl famciclovir hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESACETYL FAMCICLOVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1035RYF9SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,2-dimethyl-5-[2-(2-aminopurin-9-yl)ethyl]-1,3-dioxane (1 g) in a mixture of tetrahydrofuran (20 ml) and methanol (6 ml) at room temperature was added concentrated hydrochloric acid (0.32 ml). The resulting mixture was stirred for 2 hours during which time a solid crystallised. The solid was collected by filtration, washed with tetrahydrofuran (2 ml) and dried under a flow of air to give the desired product as the hydrochloride salt (800 mg, 81% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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